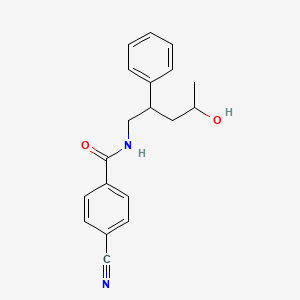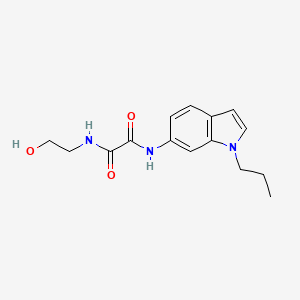![molecular formula C16H20N4O2 B6641004 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea, also known as HCMU, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. HCMU is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP.
作用機序
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a potent inhibitor of PDEs, particularly PDE4 and PDE5. PDE4 is primarily found in immune cells and is involved in the regulation of inflammation, while PDE5 is primarily found in smooth muscle cells and is involved in the regulation of vascular tone. By inhibiting PDEs, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea increases intracellular levels of cyclic nucleotides such as cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation and immune cell suppression.
Biochemical and Physiological Effects:
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In smooth muscle cells, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea induces relaxation and vasodilation, leading to decreased blood pressure and improved blood flow. In immune cells, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea suppresses cytokine production and T-cell activation, leading to decreased inflammation. 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has also been shown to have neuroprotective effects in the brain, possibly through its ability to increase cAMP levels and activate protein kinase A.
実験室実験の利点と制限
One advantage of using 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea in lab experiments is its specificity for PDE4 and PDE5, which allows for targeted inhibition of these enzymes without affecting other PDE isoforms. However, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been shown to have off-target effects on other enzymes such as adenylyl cyclase and phospholipase C, which could complicate interpretation of experimental results. Additionally, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea. One area of interest is the development of new PDE inhibitors with improved selectivity and solubility, which could improve the specificity and effectiveness of these drugs in clinical settings. Another area of interest is the investigation of the role of PDEs in cancer, as recent studies have suggested that PDE inhibitors may have potential as anticancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea and other PDE inhibitors in different cell types and tissues.
合成法
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea involves the reaction of 2-amino-3-methylpyrazine with 1,3-dichloropropan-2-ol to form 3-(2-hydroxypropyl)-2-amino-3-methylpyrazine. This intermediate is then reacted with 2-(3-methylphenyl)isocyanate to produce 1-[(1-hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea.
科学的研究の応用
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been widely used in scientific research as a tool to study the role of PDEs in various biological processes. PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in many physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been used to investigate the role of PDEs in these processes and to develop new therapeutic strategies for diseases such as asthma, erectile dysfunction, and cardiovascular disease.
特性
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-7-10-20(19-12)14-6-3-2-5-13(14)18-15(21)17-11-16(22)8-4-9-16/h2-3,5-7,10,22H,4,8-9,11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZMOYLPNIEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NCC3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)
![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)

![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)